Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1401426-24-1
VCID: VC2716564
InChI: InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+]
Molecular Formula: C10H5ClNNaO2S
Molecular Weight: 261.66 g/mol

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate

CAS No.: 1401426-24-1

Cat. No.: VC2716564

Molecular Formula: C10H5ClNNaO2S

Molecular Weight: 261.66 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate - 1401426-24-1

Specification

CAS No. 1401426-24-1
Molecular Formula C10H5ClNNaO2S
Molecular Weight 261.66 g/mol
IUPAC Name sodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Standard InChI Key UHNRIHTVWZIILT-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+]

Introduction

Chemical Identity and Structural Properties

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate belongs to the family of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The compound's structural features play a critical role in determining its chemical behavior and biological activities.

Basic Chemical Information

The compound is characterized by several key chemical identifiers that distinguish it from related thiazole derivatives. These properties are essential for its identification, synthesis, and application in various chemical and biological contexts.

Table 1: Chemical Identity of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate

ParameterValue
CAS Number1401426-24-1
Molecular FormulaC10H5ClNNaO2S
Molecular Weight261.66 g/mol
IUPAC Namesodium;4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate
Standard InChIInChI=1S/C10H6ClNO2S.Na/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Standard InChIKeyUHNRIHTVWZIILT-UHFFFAOYSA-M
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl.[Na+]

The compound's structure features a thiazole ring with a 2-chlorophenyl substituent at position 4 and a carboxylate group at position 2, with sodium serving as the counterion. The presence of the chlorine atom at the ortho position of the phenyl ring is a distinctive structural characteristic that influences the compound's electronic properties and potential interaction with biological targets.

Structural Characteristics

The thiazole ring in Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate contains sulfur and nitrogen atoms, creating an electron-rich system. This heterocyclic core contributes significantly to the compound's chemical reactivity and biological activity. The 2-chlorophenyl substituent at position 4 introduces steric effects and alters the electron distribution within the molecule, potentially enhancing its binding affinity to specific biological targets.

The carboxylate group at position 2 of the thiazole ring, neutralized by a sodium ion, contributes to the compound's solubility profile and provides a point for further derivatization. The ionic nature of the carboxylate group affects the compound's physicochemical properties, including its solubility in various solvents and its ability to participate in hydrogen bonding and other intermolecular interactions.

Synthesis and Preparation Methods

The synthesis of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate involves specific chemical reactions that ensure high purity and yield. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound for further studies or applications.

Traditional Synthesis Approach

The synthesis of thiazole derivatives like Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate typically begins with the preparation of the parent carboxylic acid, followed by neutralization with an appropriate base to form the sodium salt. The traditional approach often involves cyclization reactions of suitable precursors to form the thiazole ring system.

For thiazole carboxylic acids, a common synthetic route involves the conversion of a dihalomethyl compound to the corresponding aldehyde, which is then oxidized to the carboxylic acid. This approach has been documented for various thiazole derivatives and can be adapted for the synthesis of 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid, the precursor to the sodium salt .

Modern Synthetic Methods

Contemporary approaches to synthesizing thiazole derivatives employ more efficient and environmentally friendly methods. Continuous flow reactors represent one such advancement, offering advantages such as improved heat transfer, precise reaction control, and scalability. These reactor systems are particularly useful for the cyclization reactions involved in thiazole synthesis, providing better yields and reducing reaction times.

The preparation of the sodium salt from the parent carboxylic acid typically involves neutralization with sodium hydroxide or sodium bicarbonate under carefully controlled conditions to ensure complete conversion without degradation of the thiazole ring. The resulting sodium salt may be isolated by precipitation, filtration, and purification through recrystallization .

Biological Activities and Applications

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate, like many thiazole derivatives, exhibits diverse biological activities that make it valuable for various pharmaceutical applications.

Structure-Activity Relationships

The biological activity of thiazole derivatives is significantly influenced by their structural features. For Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate, several structural elements may contribute to its potential biological activities:

  • The thiazole ring provides a rigid scaffold that can enhance binding to specific biological targets

  • The 2-chlorophenyl substituent introduces hydrophobicity and potential for π-stacking interactions with aromatic residues in proteins

  • The chlorine atom at the ortho position of the phenyl ring may influence the electronic properties and conformation of the molecule

  • The carboxylate group offers potential for ionic interactions with positively charged residues in target proteins

Understanding these structure-activity relationships is essential for optimizing the biological activity of this compound and developing related derivatives with enhanced properties.

Chemical Reactivity and Properties

The chemical behavior of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is influenced by its structural features and electronic properties, which determine its reactivity patterns and potential for derivatization.

Electronic Properties

The thiazole ring in Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate possesses unique electronic properties due to the presence of sulfur and nitrogen atoms. The electron-withdrawing properties of this heterocyclic ring contribute to the compound's ability to interact with biological targets such as enzymes and receptors.

Solubility and Physical Properties

As a sodium salt of a carboxylic acid, Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate exhibits enhanced water solubility compared to the parent carboxylic acid. This property is advantageous for biological applications, as it facilitates the compound's dissolution in aqueous environments, including biological fluids.

The compound's melting point, stability, and other physical properties are influenced by its crystal packing and intermolecular interactions. These properties are important considerations for formulation development and stability studies if the compound is to be developed for pharmaceutical applications.

Chemical Transformations

The carboxylate group in Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate provides a versatile handle for further chemical transformations. Potential reactions include:

  • Conversion to esters through alkylation reactions

  • Formation of amides via coupling with amines

  • Reduction to alcohols or aldehydes

  • Decarboxylation to obtain the corresponding thiazole derivative

Additionally, the thiazole ring and the chlorophenyl substituent offer sites for further functionalization, expanding the chemical space that can be explored with this compound as a starting material .

Analytical Characterization

Proper characterization of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate is essential for confirming its identity, assessing its purity, and understanding its structural features in detail.

Spectroscopic Analysis

Several spectroscopic techniques are valuable for the characterization of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments in the molecule, confirming its structure. The thiazole ring typically shows characteristic chemical shifts that can be used to confirm the presence and substitution pattern of this heterocyclic system.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of the carboxylate group through its characteristic stretching vibrations, which differ from those of the parent carboxylic acid.

  • Mass Spectrometry (MS): MS analysis provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its structure and purity .

Crystallographic Data

X-ray crystallography provides detailed information about the three-dimensional structure of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate in the solid state. This technique reveals the exact bond lengths, bond angles, and spatial arrangement of atoms in the molecule, as well as intermolecular interactions in the crystal structure.

Crystallographic data can provide insights into:

  • The conformation of the 2-chlorophenyl substituent relative to the thiazole ring

  • The coordination environment of the sodium ion

  • Intermolecular interactions that stabilize the crystal structure

  • Potential binding modes with biological targets based on the molecule's preferred conformation.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate and for monitoring reactions during its synthesis:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide information about the purity of the compound and can detect impurities at low levels.

  • Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of reactions during the synthesis of the compound and for preliminary purity assessment.

  • Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized to a volatile form, GC can also be used for purity assessment and characterization .

Applications in Research and Development

Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate has potential applications in various research and development contexts, ranging from medicinal chemistry to materials science.

Medicinal Chemistry Applications

In medicinal chemistry, Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate can serve as:

  • A building block for the synthesis of more complex compounds with potential biological activities

  • A lead compound for structure-activity relationship studies

  • A probe for investigating the binding requirements of specific biological targets

  • A reference compound for developing analytical methods for thiazole derivatives

The thiazole scaffold is present in many approved drugs, highlighting the potential significance of compounds like Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate in drug discovery and development.

Agrochemical Research

The unique properties of thiazole derivatives make them candidates for agrochemical applications. Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate might find applications in:

  • Development of crop protection agents

  • Research into plant growth regulators

  • Studies on environmentally friendly pesticides

The specific substitution pattern of this compound may confer properties that are advantageous for interactions with specific targets in plant pathogens or pests.

Material Science Considerations

Beyond biological applications, thiazole derivatives have been investigated for their potential in materials science. Possible applications of compounds like Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate include:

  • Components in conductive materials

  • Building blocks for supramolecular assemblies

  • Ligands for metal complexes with interesting photophysical properties

  • Precursors for functional polymers

The unique electronic properties of the thiazole ring, combined with the specific substitution pattern in this compound, may lead to materials with distinctive properties for various technological applications.

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